Anémonine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

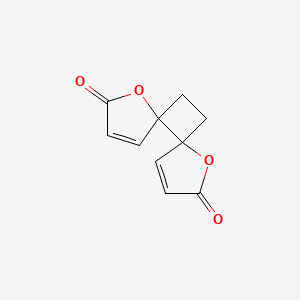

Anemonin is a tri-spirocyclic dibutenolide natural product found in members of the buttercup family (Ranunculaceae) such as Ranunculus bulbosus, Ranunculus ficaria, Ranunculus sardous, Ranunculus sceleratus, and Clematis hirsutissima . It was originally isolated in 1792 by M. Heyer . Anemonin is the dimerization product of the toxin protoanemonin . This compound is known for its unique biological properties, including its potential as an anti-inflammatory and cosmetic agent .

Applications De Recherche Scientifique

Anemonin has a wide range of scientific research applications:

Mécanisme D'action

Orientations Futures

Anemonin has shown significant antileishmanial activity with IC 50 values of 1.33 nM and 1.58 nM against promastigotes and 1.24 nM and 1.91 nM against amastigotes of L. aethiopica and L. donovani, respectively . This suggests that Anemonin could be a potential candidate for the treatment of leishmaniasis and schistosomiasis . Furthermore, Anemonin has been found to alleviate nerve injury after cerebral ischemia , indicating its potential in treating neurodegenerative diseases.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Anemonin can be synthesized from protoanemonin through a photochemical process. The dimerization of protoanemonin in the presence of radiation from a mercury lamp yields anemonin with a 75% yield .

Industrial Production Methods: The extraction of anemonin from natural sources involves the use of plants from the Ranunculaceae family. For instance, the extraction from Ranunculus japonicus involves optimizing conditions such as the concentration of sodium chloride, extraction times, and drying temperature. The best conditions for extraction include using 15% sodium chloride, four extraction cycles, and drying at 60 degrees Celsius under 0.08 Mpa pressure . Another method involves using Pulsatilla chinensis as the source, with methanol extraction being the most effective .

Analyse Des Réactions Chimiques

Types of Reactions: Anemonin undergoes various chemical reactions, including photochemical dimerization, oxidation, and reduction.

Common Reagents and Conditions:

Photochemical Dimerization: Protoanemonin dimerizes to form anemonin under the influence of radiation from a mercury lamp.

Oxidation and Reduction:

Major Products: The primary product of the photochemical dimerization of protoanemonin is anemonin .

Comparaison Avec Des Composés Similaires

Protoanemonin: The precursor to anemonin, formed from the enzymatic cleavage of ranunculin.

Ranunculin: A glycoside that, upon enzymatic cleavage, releases protoanemonin.

Uniqueness of Anemonin: Anemonin is unique due to its tri-spirocyclic structure and its formation through a highly selective photochemical dimerization process. Its biological properties, such as anti-inflammatory and neuroprotective effects, further distinguish it from similar compounds .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Anemonin involves the conversion of a starting material, 2,4,5-trimethoxybenzoic acid, to the final product through a series of reactions.", "Starting Materials": [ "2,4,5-trimethoxybenzoic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Acetic anhydride", "Sulfuric acid", "Potassium permanganate", "Sodium sulfite", "Sodium hydrogensulfite", "Sodium chloride", "Ethanol" ], "Reaction": [ "Step 1: 2,4,5-trimethoxybenzoic acid is reacted with sodium hydroxide in methanol to form the corresponding sodium salt.", "Step 2: The sodium salt is then acidified with hydrochloric acid to obtain the free acid.", "Step 3: The free acid is then reacted with acetic anhydride and sulfuric acid to form the corresponding anhydride.", "Step 4: The anhydride is then hydrolyzed with sodium bicarbonate to form the corresponding acid.", "Step 5: The acid is then oxidized with potassium permanganate to form the corresponding ketone.", "Step 6: The ketone is then reduced with sodium sulfite and sodium hydrogensulfite to form the corresponding alcohol.", "Step 7: The alcohol is then treated with hydrochloric acid and sodium chloride to form the corresponding chloride salt.", "Step 8: The chloride salt is then treated with ethanol to form Anemonin." ] } | |

Numéro CAS |

508-44-1 |

Formule moléculaire |

C10H8O4 |

Poids moléculaire |

192.17 g/mol |

Nom IUPAC |

(5S,6S)-4,7-dioxadispiro[4.0.46.25]dodeca-1,9-diene-3,8-dione |

InChI |

InChI=1S/C10H8O4/c11-7-1-3-9(13-7)5-6-10(9)4-2-8(12)14-10/h1-4H,5-6H2/t9-,10-/m1/s1 |

Clé InChI |

JLUQTCXCAFSSLD-NXEZZACHSA-N |

SMILES isomérique |

C1C[C@@]2([C@@]13C=CC(=O)O3)C=CC(=O)O2 |

SMILES |

C1CC2(C13C=CC(=O)O3)C=CC(=O)O2 |

SMILES canonique |

C1CC2(C13C=CC(=O)O3)C=CC(=O)O2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.